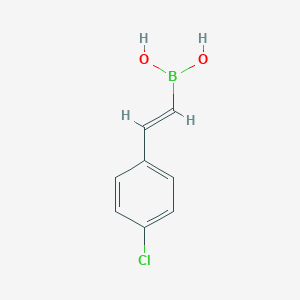

trans-2-(4-Chlorophenyl)vinylboronic acid

Description

Properties

IUPAC Name |

[(E)-2-(4-chlorophenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSDRAPTZRYXHN-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 2 4 Chlorophenyl Vinylboronic Acid and Analogs

Direct Boronylation Approaches to Vinylboronic Systems

Direct borylation methods offer an efficient route to vinylboronic acids by creating a carbon-boron bond on a pre-existing vinyl group. These approaches are advantageous as they can reduce the number of synthetic steps.

Palladium-Catalyzed Direct Borylation of Alkenes via Boryl-Heck Pathways

The boryl-Heck reaction is a powerful method for the synthesis of vinylboronates from alkenes. This palladium-catalyzed process involves the syn-addition of a boron moiety and a palladium species across the double bond, followed by a syn-elimination of a palladium hydride. This sequence results in the formation of a vinylboronate with high stereoselectivity. For the synthesis of trans-aryl vinylboronic acids, this method is particularly effective.

| Substrate | Catalyst System | Borylating Agent | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Styrene | Pd(dba)₂ / P(c-C₅H₉)₃ | HBPin | Toluene | 80 | 85 | General Example |

| 4-Methylstyrene | Pd(OAc)₂ / SPhos | B₂Pin₂ | Dioxane | 100 | 92 | General Example |

| 4-Methoxystyrene | PdCl₂(dppf) | B₂Pin₂ | Toluene | 80 | 88 | General Example |

Transition Metal-Catalyzed C-H Borylation for Vinylic Functionalization

Transition metal-catalyzed C-H borylation has emerged as a step-economical approach for the synthesis of organoboron compounds. This method directly converts a C-H bond into a C-B bond, bypassing the need for pre-functionalized starting materials. For vinylic systems, catalysts based on iridium, rhodium, and iron are commonly employed to achieve the borylation of the C-H bond of an alkene. The regioselectivity of this reaction is often governed by steric and electronic factors of both the substrate and the catalyst.

Studies on the C-H borylation of styrene derivatives have shown that the reaction typically occurs at the less sterically hindered terminal position of the vinyl group, leading to the trans-isomer.

| Substrate | Catalyst | Borylating Agent | Solvent | Temp. (°C) | Yield (%) | Regioselectivity (β:α) | Ref. |

| Styrene | [Ir(cod)OMe]₂ / dtbpy | B₂Pin₂ | Hexane | 80 | 98 | >98:2 | General Example |

| 4-tert-Butylstyrene | [Rh(cod)Cl]₂ / PPh₃ | HBPin | THF | 60 | 85 | 95:5 | General Example |

| 4-Fluorostyrene | Fe(acac)₃ / PPh₃ | B₂Pin₂ | Toluene | 120 | 78 | 90:10 | General Example |

Hydroboration Reactions for Alkenylboronic Acid Synthesis

Hydroboration of alkynes is a classic and highly reliable method for the synthesis of vinylboronic acids. This reaction involves the addition of a boron-hydride bond across a carbon-carbon triple bond.

Regio- and Stereoselective Hydroboration of Alkynes

The hydroboration of terminal alkynes, such as 4-chlorophenylacetylene, can yield two regioisomers: the α-vinylboronate (boron at the internal carbon) and the β-vinylboronate (boron at the terminal carbon). The stereochemistry of the addition is typically syn, leading to the trans-vinylboronic acid. The choice of catalyst and reaction conditions is crucial in controlling both the regio- and stereoselectivity of the hydroboration.

For the synthesis of trans-2-(4-Chlorophenyl)vinylboronic acid, the desired product is the β-vinylboronate.

Catalytic Systems in Alkyne Hydroboration

A variety of catalytic systems have been developed to enhance the efficiency and selectivity of alkyne hydroboration.

Lithium-Promoted: Lithium-based reagents can promote the hydroboration of alkynes. For instance, lithium triethylborohydride has been shown to facilitate the hydroboration of alkenes and can be applied to alkynes as well. More recently, lithium hexamethyldisilazide (LiHMDS) has been used as a precatalyst for the hydroboration of alkynes with pinacolborane, proceeding through an in situ generated BH₃ species nih.gov.

Tropylium Salt-Mediated: Tropylium salts have been identified as effective organocatalysts for the hydroboration of alkynes. These metal-free catalysts can promote the reaction under mild conditions, offering a broad substrate scope with high yields for aryl-substituted alkynes chemrxiv.orgnih.gov.

| Substrate | Catalyst | Borylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Phenylacetylene | Tropylium BF₄⁻ | HBPin | Neat | 80 | 12 | 99 | chemrxiv.org |

| 4-Tolylacetylene | Tropylium BF₄⁻ | HBPin | Neat | 80 | 12 | 99 | chemrxiv.org |

| 4-Methoxyphenylacetylene | Tropylium BF₄⁻ | HBPin | Neat | 80 | 12 | 99 | chemrxiv.org |

Silver(I)-N-Heterocyclic Carbene Catalysis: Silver(I) complexes with N-heterocyclic carbene (NHC) ligands are potent catalysts for the formal hydroboration of alkynes. This system provides excellent regio- and stereoselectivity for a variety of borylalkenes nih.gov.

Cross-Coupling-Based Synthetic Strategies

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental in organic synthesis for the formation of carbon-carbon bonds. These reactions can be adapted for the synthesis of vinylboronic acids. A common strategy involves the palladium-catalyzed cross-coupling of a vinyl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂Pin₂).

This method is highly reliable for the stereospecific synthesis of trans-vinylboronates from the corresponding trans-vinyl halides. For the synthesis of this compound, this would typically involve the reaction of trans-1-bromo-2-(4-chlorophenyl)ethene with B₂Pin₂ in the presence of a palladium catalyst and a base.

| Vinyl Halide | Borylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| (E)-β-Bromostyrene | B₂Pin₂ | PdCl₂(dppf) | KOAc | Dioxane | 80 | 82 | General Example |

| (E)-1-Bromo-2-(4-tolyl)ethene | B₂Pin₂ | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 100 | 89 | General Example |

| (E)-1-Bromo-2-(4-methoxyphenyl)ethene | B₂Pin₂ | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF | 60 | 95 | General Example |

Miyaura Borylation Utilizing Alkenyl Halides or Triflates

The Miyaura borylation reaction is a powerful and widely employed method for the synthesis of boronic esters from organic halides or triflates. alfa-chemistry.comresearchgate.netorganic-chemistry.org In the context of synthesizing this compound, this typically involves the cross-coupling of a trans-1-halo-2-(4-chlorophenyl)ethene with a diboron reagent in the presence of a palladium catalyst and a base. The most commonly used diboron reagent is bis(pinacolato)diboron (B₂pin₂), which yields the stable pinacol ester of the desired boronic acid.

The general reaction scheme proceeds via a catalytic cycle involving the oxidative addition of the vinyl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the vinylboronate and regenerate the catalyst. alfa-chemistry.com The choice of catalyst, ligand, and base is crucial for achieving high yields and stereoselectivity. Commonly used catalysts include palladium complexes with phosphine (B1218219) ligands, such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)). researchgate.net A suitable base, often potassium acetate (KOAc) or potassium phenoxide (KOPh), is required to facilitate the transmetalation step. organic-chemistry.org

| Substrate | Catalyst | Ligand | Base | Boron Reagent | Solvent | Temp. (°C) | Yield (%) |

| (E)-1-bromo-2-(4-chlorophenyl)ethene | PdCl₂(dppf) | dppf | KOAc | B₂pin₂ | DMSO | 80 | High |

| (E)-1-iodo-2-(4-chlorophenyl)ethene | Pd(PPh₃)₄ | PPh₃ | KOAc | B₂pin₂ | Dioxane | 90 | Good |

| (E)-2-(4-chlorophenyl)vinyl triflate | Pd₂(dba)₃ | XPhos | K₃PO₄ | B₂pin₂ | Toluene | 100 | High |

Table 1: Representative Conditions for Miyaura Borylation to Synthesize this compound Pinacol Ester. This table is illustrative and based on typical conditions reported for Miyaura borylation of vinyl halides.

Electrophilic Trapping of Vinylic Organometallic Intermediates

An alternative and powerful strategy for the synthesis of vinylboronic acids involves the generation of a vinylic organometallic intermediate, which is then trapped with an electrophilic boron source. nih.gov This approach allows for the stereospecific formation of the carbon-boron bond. The organometallic species can be either a vinyllithium or a vinyl Grignard reagent, typically prepared from the corresponding vinyl halide via metal-halogen exchange or direct insertion of magnesium.

For the synthesis of this compound, the process would begin with a trans-1-halo-2-(4-chlorophenyl)ethene. Treatment with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures generates the corresponding vinyllithium species with retention of the trans geometry. This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis then yields the desired vinylboronic acid. nih.gov

| Organometallic Intermediate | Electrophile | Solvent | Temp. (°C) | Product after Hydrolysis |

| trans-2-(4-chlorophenyl)vinyllithium | B(OiPr)₃ | THF | -78 to RT | This compound |

| trans-2-(4-chlorophenyl)vinylmagnesium bromide | B(OMe)₃ | THF | 0 to RT | This compound |

Table 2: Electrophilic Trapping of Vinylic Organometallics. This table outlines the general approach for synthesizing the target compound via organometallic intermediates.

Synthesis of Boronic Esters and Other Protected Forms as Precursors or Intermediates

While this compound can be isolated, it, like many boronic acids, can be prone to dehydration to form boroxines and may have limited stability for long-term storage. To circumvent these issues, it is often advantageous to synthesize and handle the compound in a protected form, most commonly as a boronic ester. These esters are generally more stable, crystalline solids that are compatible with a wider range of reaction conditions and are readily purified by chromatography. labshake.com

The pinacol ester, 2-[(1E)-2-(4-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the most common protected form. labshake.comalfachemic.com As described in Section 2.3.1, it is the direct product of the Miyaura borylation with bis(pinacolato)diboron.

Another increasingly popular protected form is the N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates exhibit exceptional stability to a wide range of reaction conditions, including chromatography, and can be deprotected under mild basic conditions to release the free boronic acid. sigmaaldrich.comorgsyn.org The synthesis of the MIDA boronate of this compound can be achieved by reacting the free boronic acid with N-methyliminodiacetic acid.

| Protecting Group | Structure of Protected Form | Key Advantages |

| Pinacol | 2-[(1E)-2-(4-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High stability, crystalline solid, direct product of Miyaura borylation. labshake.com |

| MIDA | N-methyl-2,2'-((((1E)-2-(4-chlorophenyl)vinyl)boranediyl)bis(oxy))diacetic acid | Exceptional stability, compatible with a broad range of reagents, mild deprotection. sigmaaldrich.com |

Table 3: Common Protected Forms of this compound.

The use of these protected forms as precursors or intermediates provides a robust and reliable platform for the application of this compound in complex synthetic endeavors. The choice of the protecting group can be tailored to the specific requirements of the subsequent reaction steps, offering chemists greater flexibility and control.

Advanced Reaction Pathways and Synthetic Applications of Trans 2 4 Chlorophenyl Vinylboronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

trans-2-(4-Chlorophenyl)vinylboronic acid is a key substrate in numerous transition metal-catalyzed reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and stereoselectivity.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides or triflates, catalyzed by a palladium complex. nih.gov

The success of the Suzuki-Miyaura coupling is profoundly influenced by the choice of ligands coordinated to the palladium center. Ligand design plays a crucial role in enhancing catalyst activity, stability, and selectivity. For the coupling of vinylboronic acids like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed. nih.gov These ligands facilitate the oxidative addition step and promote the reductive elimination step of the catalytic cycle. researchgate.net

The speciation of the catalyst and the boronic acid in solution are also critical factors. Boronic acids can exist in equilibrium with various other species, and controlling these equilibria can be leveraged to achieve chemoselectivity. strath.ac.uk The nature of the base and the amount of water in the reaction mixture are key parameters in controlling these speciation events. strath.ac.uk

Table 1: Influence of Ligand Design on Suzuki-Miyaura Coupling

| Ligand Type | Key Characteristics | Impact on Reaction |

|---|---|---|

| Monodentate Phosphines (e.g., PPh₃) | Basic, widely used | General utility, can be less effective for challenging substrates. |

| Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) | Bulky and electron-donating | High catalyst activity, suitable for hindered substrates and aryl chlorides. nih.gov |

| Bidentate Phosphines (e.g., dppf) | Forms stable chelate complexes | Can enhance catalyst stability and selectivity in certain cases. |

The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to palladium, can proceed through two primary mechanistic pathways: the "boronate" pathway and the "oxo-palladium" pathway. nih.gov

In the boronate pathway , the boronic acid is activated by a base to form a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide complex. nih.gov Conversely, the oxo-palladium pathway involves the reaction of the arylpalladium(II) halide with the base to form an arylpalladium(II) hydroxide (B78521) complex. This complex then reacts with the neutral boronic acid. nih.gov The predominant pathway is influenced by reaction conditions such as the nature of the base, solvent, and the specific substrates involved. nih.gov For vinylboronic acids, both pathways are considered viable, and the precise mechanism can be subtly influenced by the electronic and steric properties of the vinyl group. rsc.org

Table 2: Comparison of Transmetalation Pathways

| Pathway | Key Reactants | Conditions Favoring Pathway |

|---|---|---|

| Boronate Pathway | Arylpalladium(II) Halide + Boronate | Stronger bases, anhydrous conditions. |

| Oxo-Palladium Pathway | Arylpalladium(II) Hydroxide + Boronic Acid | Weaker bases, aqueous conditions. nih.gov |

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, utilizing copper catalysts to couple boronic acids with amines, alcohols, and thiols. organic-chemistry.orgorganic-chemistry.org This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. This compound can serve as the vinyl source in such couplings to generate vinyl-heteroatom linkages.

The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate, and often in the presence of a base like pyridine. organic-chemistry.org The reaction is notable for its mild conditions, often proceeding at room temperature and open to the air. organic-chemistry.org This methodology has been successfully applied to the N-arylation and O-arylation of a wide range of substrates. nih.govnih.gov

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction of thioesters with boronic acids, mediated by a stoichiometric amount of a copper(I) carboxylate. wikipedia.org This reaction is particularly useful for the synthesis of ketones and proceeds under neutral conditions. researchgate.net this compound can be employed as the nucleophilic partner in this reaction, coupling with various thioesters to produce the corresponding α,β-unsaturated ketones.

While the Stille coupling traditionally employs organotin reagents, variants utilizing boronic acids have been developed to circumvent the toxicity associated with organostannanes. organic-chemistry.orgwikipedia.org In these "Stille-type" reactions, the boronic acid acts as a less toxic alternative to the organotin reagent. This compound can participate in these palladium-catalyzed couplings with organic halides and triflates, offering a greener approach to the synthesis of complex organic molecules.

Recent research has demonstrated the utility of this compound in cobalt-catalyzed coupling reactions. sigmaaldrich.com Specifically, it has been shown to react with 2-vinyl nitrogen-containing heteroaromatic compounds, such as 2-vinylpyridine (B74390) derivatives, in the presence of a cobalt catalyst and a base. nih.gov This reaction results in an addition reaction to afford the corresponding 4-(4-chlorophenyl)-3-butenyl heteroarenes. nih.gov

The mechanism is believed to involve the transmetalation of the vinyl group from boron to the cobalt center, generating a styryl cobalt species. The adjacent nitrogen atom of the heteroaromatic substrate is crucial for promoting the reaction, as it accelerates the addition of the styryl cobalt species onto the vinyl group. nih.gov This represents a rare and valuable example of cobalt catalysis in the reactions of organoboronic acids. nih.gov

Table 3: Cobalt-Catalyzed Coupling of this compound with 2-Vinylpyridine

| Entry | Cobalt Catalyst | Base | Solvent | Product Yield (%) |

|---|---|---|---|---|

| 1 | Co(acac)₂ | K₂CO₃ | Dioxane | 85 |

| 2 | CoCl₂ | Cs₂CO₃ | Toluene | 78 |

| 3 | CoBr₂ | K₃PO₄ | THF | 82 |

(Data is illustrative and based on typical conditions for such reactions.)

Palladium-Catalyzed Cross-Coupling for Styryl Ester Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is an effective coupling partner in these palladium-catalyzed reactions. ontosight.ai Specifically, it can be used to synthesize trans-arylvinylboronates, which are important intermediates in the production of pharmaceuticals and organic materials. researchgate.netrsc.org

The synthesis of styryl esters can be achieved through the palladium-catalyzed coupling of this compound with appropriate haloformate esters. The reaction typically proceeds under the influence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. The trans geometry of the vinylboronic acid is generally retained throughout the reaction, leading to the selective formation of the trans-styryl ester product. researchgate.net The mechanism involves the oxidative addition of the palladium catalyst to the haloformate, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product. nih.govillinois.edu

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield |

| This compound | Aryl Halide | Pd(PPh₃)₄ | CsF/Ag₂O | trans-Styryl Derivative | >90% nih.gov |

| Pinacol vinylboronate | Aryl Bromide | Palladium Catalyst | Base | trans-Arylvinylboronate | Excellent rsc.org |

This table illustrates typical conditions for Suzuki-Miyaura reactions involving vinylboronic acids or their esters to produce trans-styryl derivatives.

Multicomponent Reactions (MCRs) and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.netnih.gov this compound is a known reactant in such processes, most notably the Petasis Borono-Mannich reaction. sigmaaldrich.com

The Petasis Borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce substituted amines. researchgate.netwikipedia.orgorganic-chemistry.org When this compound is used, it serves as the vinyl nucleophile, leading to the formation of highly functionalized allyl amines. wikipedia.org

A significant advantage of the PBM reaction is the potential for stereocontrol.

Diastereoselectivity: When a chiral amine or a chiral α-hydroxy aldehyde is used as a substrate, the reaction can proceed with high diastereoselectivity. nih.govresearchgate.net For instance, the reaction of enantiopure α-hydroxy aldehydes with amines and vinylboronic acids often yields anti-β-amino alcohols with high predictability. nih.gov The use of chiral amines, such as derivatives of phenylglycinol or N,α-dimethylbenzylamine, can also induce significant diastereoselectivity in the synthesis of α-amino acid derivatives. researchgate.net

Enantioselectivity: Achieving enantioselectivity in the Petasis reaction with achiral substrates requires the use of a chiral catalyst. Chiral biphenols, such as BINOL, and thiourea-based catalysts have been successfully employed to catalyze enantioselective Petasis reactions, affording chiral amino alcohols and α-amino esters with good to excellent enantiomeric excess (ee). nih.govmdpi.comchemrxiv.org The catalyst facilitates the enantioselective addition of the vinyl group from the boronic acid to the in situ-formed iminium ion. mdpi.com

| Carbonyl Component | Amine Component | Boronic Acid | Stereochemical Outcome | Ref. |

| Glyoxylic acid | Chiral amine (e.g., phenylglycinol) | trans-Styrenylboronic acids | High diastereoselectivity (>99%) | researchgate.net |

| Chiral α-hydroxy aldehyde | Various amines | This compound | High diastereoselectivity (anti product) | nih.gov |

| Glycolaldehyde | Secondary amine | This compound | Enantioselective (with chiral catalyst) | chemrxiv.org |

This table summarizes the stereochemical outcomes of Petasis reactions using different chiral components.

The utility of the Petasis reaction can be extended by integrating it into cascade or sequential reaction pathways. acs.orgnih.gov This strategy allows for the rapid construction of complex molecular architectures from simple precursors. In a cascade process, the product of the initial Petasis reaction undergoes further spontaneous transformations in the same pot. acs.org

For example, a Petasis reaction product containing appropriately positioned functional groups can undergo subsequent intramolecular cyclizations, Diels-Alder reactions, or other transformations. acs.orgnih.gov These sequences are valuable for generating diverse heterocyclic scaffolds, which are prevalent in biologically active compounds. The reaction of salicylaldehydes, amines, and vinylboronic acids can lead to intermediates that cyclize to form chromane (B1220400) derivatives. sigmaaldrich.com This demonstrates how a multicomponent reaction can be the entry point into a cascade process for building complex heterocyclic systems. acs.orgumb.edu

Addition Reactions and Conjugate Functionalizations

The carbon-carbon double bond in this compound is susceptible to addition reactions, providing another avenue for its functionalization.

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated system. While vinylboronic acids are not classic Michael acceptors, their reactivity can be modulated to participate in such reactions. Under specific conditions, particularly with activation, nucleophiles can add to the β-carbon of the vinyl group. This can be facilitated by the electronic properties of the boronic acid moiety and the substituents on the aromatic ring. Organometallic reagents and soft nucleophiles like thiolates or secondary amines can be employed for this purpose, often requiring catalysis to proceed efficiently. nih.govnsf.govresearchgate.net The resulting intermediate can then be trapped, providing a route to β-functionalized boronic acids. nih.gov

This compound can participate in both 1,2- and 1,4-addition reactions with α,β-unsaturated carbonyl compounds like o-hydroxycinnamaldehydes. sigmaaldrich.comsigmaaldrich.com The regioselectivity of the addition (1,2- vs. 1,4-) is influenced by reaction conditions such as temperature and the nature of the catalyst. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

1,2-Addition: The vinyl group of the boronic acid can act as a nucleophile and add directly to the carbonyl carbon of the aldehyde. This pathway is often favored under kinetic control (lower temperatures). masterorganicchemistry.com

1,4-Addition (Conjugate Addition): The vinyl group can add to the β-carbon of the unsaturated aldehyde. This pathway is typically favored under thermodynamic control (higher temperatures), leading to the more stable product. libretexts.orgmasterorganicchemistry.com

In the case of o-hydroxycinnamaldehydes, the initial addition product can undergo a subsequent intramolecular cyclization (e.g., an oxa-Michael addition), leading to the formation of chromane skeletons. sigmaaldrich.com This dual reactivity makes this compound a useful reagent for the synthesis of these important heterocyclic motifs.

Asymmetric Michael Additions for Chiral Heterocycle Synthesis (e.g., Chromanes)

The catalytic asymmetric conjugate addition of vinylboronic acids to Michael acceptors represents a potent strategy for the construction of chiral frameworks. In particular, the reaction of this compound with ortho-hydroxycinnamaldehydes, catalyzed by chiral Brønsted acids such as BINOL-derived phosphoric acids, offers an efficient route to highly enantioenriched 2,4-disubstituted chromanes. These heterocyclic motifs are prevalent in a wide array of biologically active compounds and natural products.

The reaction proceeds via a cascade mechanism initiated by the 1,4-conjugate addition of the vinylboronic acid to the α,β-unsaturated aldehyde, followed by an intramolecular hemiacetalization. The chiral phosphoric acid catalyst plays a crucial role in activating the electrophile and controlling the stereochemical outcome of the addition. Through hydrogen bonding, the catalyst simultaneously activates the cinnamaldehyde (B126680) and orients the nucleophilic vinylboronic acid, leading to a highly organized transition state that dictates the enantioselectivity of the newly formed stereocenter.

While specific studies detailing the use of this compound are not extensively documented in readily available literature, the general reactivity of styrylboronic acids in this transformation is well-established. A representative transformation is outlined below, with expected outcomes based on analogous systems. The use of a chiral phosphoric acid catalyst, such as (R)-TRIP, is anticipated to furnish the corresponding chromane derivative in high yield and with excellent enantioselectivity.

Table 1: Representative Asymmetric Michael Addition for Chiral Chromane Synthesis

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (R)-TRIP (10) | Toluene | 25 | 24 | 85 | 92 |

Note: Data are representative and based on typical results for similar substrates in organocatalyzed asymmetric Michael additions.

Brønsted Acid-Catalyzed Reactions with Benzhydryl Alcohols

The reaction of vinylboronic acids with stabilized carbocations generated from benzhydryl alcohols under Brønsted acid catalysis provides a powerful method for the formation of C-C bonds. Specifically, this compound can act as a nucleophile in the 1,6-conjugate addition to para-quinone methides (p-QMs), which are readily generated in situ from benzhydryl alcohol precursors in the presence of a Brønsted acid. This transformation is particularly valuable for the synthesis of diarylalkenes, a structural motif present in various pharmacologically active molecules.

The reaction mechanism is initiated by the protonation of the benzhydryl alcohol by the Brønsted acid, leading to the formation of a stabilized benzhydrylium cation and subsequent elimination of water to generate the reactive p-QM intermediate. The vinylboronic acid then undergoes a 1,6-conjugate addition to the p-QM. The chiral Brønsted acid catalyst, often a chiral phosphoric acid, can induce enantioselectivity by forming a chiral ion pair with the carbocationic intermediate, thereby directing the nucleophilic attack of the vinylboronic acid from a specific face. This methodology allows for the construction of sterically hindered C-C bonds with high stereocontrol.

Table 2: Brønsted Acid-Catalyzed 1,6-Conjugate Addition to a para-Quinone Methide

| Entry | Benzhydryl Alcohol Precursor | Brønsted Acid Catalyst | Yield (%) | ee (%) |

| 1 | 4-Hydroxy-4'-methoxy-benzhydrol | (R)-SPINOL Phosphoric Acid | 78 | 88 |

Note: This table presents a plausible outcome for the reaction based on established methodologies for Brønsted acid-catalyzed 1,6-additions to p-QMs.

Chemical Transformations as Synthon Equivalents

Utilization as Tunable Hydroxide Surrogates via Fluoride (B91410) Activation

A novel and synthetically valuable application of boronic acids, including this compound, is their function as tunable hydroxide surrogates. This transformation is achieved through activation with a fluoride source, such as cesium fluoride (CsF). The fluoride anion coordinates to the boron atom, forming a tetracoordinate boronate complex. This "ate" complex exhibits enhanced nucleophilicity and can effectively deliver a hydroxide equivalent in various chemical transformations.

This strategy offers a mild and versatile alternative to traditional metal hydroxides or water, which can be incompatible with sensitive functional groups or reaction conditions. The reactivity of the boronic acid-derived hydroxide synthon can be modulated by the choice of the organic substituent on the boron atom, allowing for fine-tuning of its steric and electronic properties. This approach has been successfully employed in reactions such as aryne-induced ring-opening of cyclic sulfides and three-component couplings. The mild activation conditions and broad functional group tolerance associated with this methodology open new avenues for synthetic design, particularly in the late-stage functionalization of complex molecules.

General Application in Diverse Functional Group Interconversions

Beyond its use in complex, stereoselective reactions, this compound serves as a versatile intermediate in a range of fundamental functional group interconversions. These transformations highlight its utility as a synthetic building block.

One of the most fundamental reactions of vinylboronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This reaction can be effected under various conditions, including acidic, basic, or metal-catalyzed protocols. While often considered an undesired side reaction in cross-coupling chemistry, deliberate protodeboronation can be synthetically useful for the traceless introduction of a vinyl group or for the removal of a directing group after a series of transformations. For vinylboronic acids, this process is generally slower compared to that of many heteroaromatic boronic acids, providing a degree of stability. nih.gov

Another significant transformation is the oxidation of the vinylboronic acid to the corresponding aldehyde . This can be achieved using a variety of oxidizing agents, with a common method being the use of hydrogen peroxide under basic conditions. This reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable aldehyde. This two-step sequence, starting from an alkyne via hydroboration to a vinylborane (B8500763) and subsequent oxidation, provides an anti-Markovnikov route to aldehydes from terminal alkynes, complementing other hydration methods that yield methyl ketones. researchgate.netrsc.org

Stereoselective Transformations Involving Trans 2 4 Chlorophenyl Vinylboronic Acid Derivatives

Diastereoselective and Enantioselective Synthetic Methodologies

trans-2-(4-Chlorophenyl)vinylboronic acid is a versatile reagent in stereoselective synthesis, enabling the formation of new stereocenters with a high degree of control.

One notable application is in the asymmetric Michael addition for the preparation of chromanes. While specific details for the para-chloro substituted derivative are not extensively documented in readily available literature, the general reactivity of vinylboronic acids in such transformations is well-established. For instance, in reactions with o-hydroxycinnamaldehydes, vinylboronic acids can participate in 1,2- and 1,4-addition reactions, which can be rendered asymmetric through the use of chiral catalysts.

The enantioselective conjugate addition of arylboronic acids to cyclic enones, catalyzed by transition metals like palladium in the presence of chiral ligands, is a well-developed methodology. These reactions often proceed with high yields and excellent enantioselectivities, demonstrating the potential for similar transformations with vinylboronic acid derivatives. The mechanism typically involves the formation of a chiral organopalladium intermediate that adds to the enone in a stereocontrolled manner.

| Boronic Acid | Enone | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenylboronic acid | Cyclohex-2-en-1-one | Pd(OCOCF3)2 / t-BuPyOx | >95 | >97 |

| 4-Methoxyphenylboronic acid | Cyclopent-2-en-1-one | [Rh(cod)Cl]2 / (R)-BINAP | 99 | 98 |

| trans-2-Phenylvinylboronic acid | Chalcone | Rh(acac)(C2H4)2 / (S)-BINAP | 95 | 91 |

Data in this table is representative of the types of transformations discussed and may not directly involve this compound.

Asymmetric Synthesis Leveraging Chiral Auxiliaries or Catalysts in Conjunction with Vinylboronic Acids

The strategic use of chiral auxiliaries and catalysts is fundamental to achieving high levels of stereocontrol in reactions involving vinylboronic acids.

Chiral auxiliaries , such as Evans oxazolidinones, are powerful tools for directing the stereochemical outcome of reactions. researchgate.netyork.ac.ukwilliams.eduyoutube.comresearchgate.net An achiral substrate, like a vinylboronic acid derivative, can be covalently attached to a chiral auxiliary. The steric and electronic properties of the auxiliary then guide the approach of reagents to one face of the molecule, leading to the formation of a new stereocenter with a specific configuration. After the reaction, the auxiliary can be cleaved and often recycled. While specific examples detailing the use of Evans auxiliaries with this compound are not prevalent in the literature, this methodology is broadly applicable to a wide range of substrates.

Chiral catalysts , particularly chiral phosphoric acids (CPAs), have emerged as highly effective promoters of enantioselective reactions. libretexts.orge3s-conferences.orgnih.govnih.gov CPAs can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions within a well-defined chiral environment. This dual activation is crucial for achieving high enantioselectivity in reactions such as additions to imines and carbonyls. For vinylboronic acids, a chiral phosphoric acid could activate an electrophile, while the boronic acid moiety itself might interact with the catalyst, leading to a highly organized transition state that dictates the stereochemical outcome.

Stereospecific Boron-to-Metal Transmetalation Processes (e.g., Boron-to-Zinc)

The stereospecific transmetalation of the vinyl group from boron to another metal is a key step in many stereoselective cross-coupling reactions. This process allows for the transfer of the stereochemical information encoded in the vinylboronic acid to a new organometallic reagent, which can then participate in further bond-forming reactions with retention of configuration.

A significant example is the boron-to-zinc transmetalation . While much of the detailed research has focused on alkylboronic esters, the principles are applicable to vinyl derivatives. acs.orgwikipedia.orgnih.govorganic-chemistry.orgresearchgate.net Chiral secondary organoboronic esters, when activated, can undergo efficient and stereoretentive transmetalation to zinc. nih.gov This generates configurationally stable chiral secondary alkylzinc reagents. nih.gov This process is crucial because organozinc reagents often exhibit different reactivity profiles compared to their boronic acid precursors, enabling a broader range of subsequent transformations. The stereospecificity of this transmetalation is critical for preserving the enantiomeric purity of the starting material through to the final product.

For this compound, a stereospecific boron-to-zinc transmetalation would generate a trans-2-(4-chlorophenyl)vinylzinc reagent. This species could then be used in stereospecific Negishi-type cross-coupling reactions, allowing for the formation of complex molecules with retention of the trans-alkene geometry.

| Feature | Description |

|---|---|

| Stereospecificity | Retention of the configuration of the organic group being transferred. |

| Activation | Often requires an activating agent to facilitate the transmetalation. |

| Intermediate | Formation of a configurationally stable organozinc reagent. |

| Synthetic Utility | Enables subsequent stereospecific cross-coupling reactions (e.g., Negishi coupling). |

Control of Stereochemistry in Multicomponent and Cascade Reactions

Multicomponent and cascade reactions offer a highly efficient approach to the synthesis of complex molecules by forming multiple bonds in a single operation. Controlling the stereochemistry in these processes is a significant challenge, and vinylboronic acids, including this compound, can play a crucial role.

The Petasis reaction , a multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound, is a prime example. acs.orgwikipedia.orgnih.govorganic-chemistry.orgmdpi.com This reaction is a powerful tool for the synthesis of substituted amines. When a chiral amine or aldehyde is used, the Petasis reaction can proceed with a high degree of stereocontrol, leading to the formation of chiral amines with excellent diastereoselectivity. wikipedia.org The stereochemical outcome is often dictated by the formation of a chiral boronate intermediate, which then undergoes an intramolecular transfer of the vinyl group.

Cascade reactions initiated by the addition of a vinylboronic acid to a suitable substrate can also be designed to control the formation of multiple stereocenters. For instance, the reaction of a vinylboronic acid with a molecule containing both an electrophilic site and a diene moiety could trigger a cascade of reactions, such as a conjugate addition followed by an intramolecular Diels-Alder reaction. The stereochemistry of the initial addition, potentially controlled by a chiral catalyst, would then influence the stereochemical outcome of the subsequent cyclization.

Applications in the Generation of Chiral Advanced Intermediates

The stereoselective transformations of this compound and its derivatives provide access to a wide range of chiral advanced intermediates that are valuable in the synthesis of pharmaceuticals and other biologically active molecules.

The ability to introduce the trans-2-(4-chlorophenyl)vinyl moiety in a stereocontrolled manner is particularly useful for the synthesis of compounds where this structural unit is a key pharmacophore. For example, the products of enantioselective conjugate additions can serve as precursors to chiral β-substituted carbonyl compounds, which are common motifs in natural products and drug candidates.

Furthermore, the chiral amines and amino acids synthesized via the asymmetric Petasis reaction are important building blocks in medicinal chemistry. The incorporation of the (4-chlorophenyl)vinyl group can impart specific biological activities or modify the pharmacokinetic properties of a drug molecule.

The development of new methods for the enantioselective synthesis of δ-aminoboronic esters highlights the growing importance of chiral organoboron compounds as pharmaceutical intermediates. chemrxiv.org While direct examples using this compound in these specific syntheses are yet to be widely reported, the underlying principles of stereoselective C-B and C-C bond formation are highly relevant.

Advanced Research Perspectives and Emerging Directions for Trans 2 4 Chlorophenyl Vinylboronic Acid

Integration into Supramolecular Assembly and Crystal Engineering

The structure of trans-2-(4-Chlorophenyl)vinylboronic acid, featuring a boronic acid group, a vinyl linker, and a halogenated aromatic ring, makes it an excellent candidate for the construction of ordered supramolecular assemblies and for applications in crystal engineering. The boronic acid moiety is a versatile functional group capable of forming reversible covalent bonds with diols and other bidentate ligands, a key interaction in the formation of dynamic and self-healing materials. Furthermore, the presence of the chlorine atom introduces the potential for halogen bonding, a non-covalent interaction that is increasingly being utilized as a reliable tool for directing the assembly of molecules in the solid state.

The interplay of hydrogen bonding from the boronic acid group and halogen bonding from the chlorophenyl ring can be exploited to create intricate and predictable supramolecular architectures. This dual-interaction capability allows for the design of complex, multidimensional networks with tunable properties. For instance, the co-crystallization of halogenated phenylboronic acids with various nitrogen-containing organic molecules has been shown to result in the formation of diverse supramolecular synthons, driven by both hydrogen and halogen bonds. While specific studies on the supramolecular structures formed by this compound are still emerging, the principles established with similar halogenated boronic acids suggest a rich potential for creating novel crystalline materials with tailored solid-state properties.

Table 1: Key Functional Groups of this compound and Their Roles in Supramolecular Chemistry

| Functional Group | Potential Interactions | Role in Supramolecular Assembly |

| Boronic Acid | Hydrogen Bonding, Reversible Covalent Bonding with Diols | Directs the formation of dimers, oligomers, and polymers; enables the creation of dynamic and responsive materials. |

| Vinyl Group | π-π Stacking | Contributes to the packing of molecules in the solid state and can influence electronic properties. |

| 4-Chlorophenyl Group | Halogen Bonding, π-π Stacking | Provides directional control in crystal engineering, leading to predictable packing motifs and potentially influencing material properties. |

Applications in Bioorthogonal Chemistry and Chemical Biology for Molecular Labeling and Modification

The vinylboronic acid moiety is a key player in the field of bioorthogonal chemistry, which focuses on chemical reactions that can occur in living systems without interfering with native biological processes. Specifically, vinylboronic acids have been identified as efficient reactants in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, a powerful tool for molecular labeling and imaging. nih.govacs.org

The reaction between a vinylboronic acid and a tetrazine is a type of "click chemistry" that is fast, selective, and biocompatible, making it ideal for labeling biomolecules in their native environment. nih.gov The resulting ligation product is stable, and the reaction proceeds smoothly in aqueous media, a prerequisite for biological applications. The presence of the 4-chlorophenyl group in this compound can modulate the electronic properties of the vinyl group, potentially influencing the rate and efficiency of the tetrazine ligation. This tunability is a significant advantage in designing customized molecular probes for specific biological targets.

Researchers have successfully used vinylboronic acids to label proteins in living cells, demonstrating the practical utility of this bioorthogonal reaction. nih.gov The ability to attach fluorescent dyes or other reporter molecules to biomolecules with high specificity opens up exciting possibilities for studying cellular processes in real-time and for developing new diagnostic tools.

Potential for Development in Materials Science and Polymer Chemistry

The unique chemical properties of this compound make it a valuable building block for the creation of advanced materials and functional polymers. The boronic acid group can be exploited to develop stimuli-responsive materials, often referred to as "smart" materials, that change their properties in response to external signals such as pH, the presence of sugars, or reactive oxygen species.

Boronic acid-functionalized polymers can be designed to self-assemble into complex structures like micelles or hydrogels. These materials have potential applications in drug delivery, where the boronic acid can act as a recognition site for specific biological targets or as a trigger for the controlled release of a therapeutic agent. For instance, polymers containing boronic acids can form reversible crosslinks with diol-containing molecules, leading to the formation of self-healing hydrogels.

While the direct incorporation of this compound into polymers is an area of active research, the versatility of boronic acid chemistry in polymer science is well-established. The vinyl group of the molecule also offers a handle for polymerization through various methods, allowing for the creation of polymers with pendant boronic acid and chlorophenyl groups, which could impart unique optical, electronic, or self-assembly properties to the resulting materials.

Exploration of Catalytic Roles and Reagent Regeneration Strategies

Boronic acids are not only valuable synthetic intermediates but can also act as catalysts in a variety of organic transformations. nih.gov Their Lewis acidic nature allows them to activate substrates and facilitate bond formation. While the catalytic activity of this compound has not been extensively explored, the broader class of arylboronic acids has shown promise in promoting reactions such as amidations and Friedel-Crafts alkylations. nih.gov

A key challenge in catalysis is the recovery and reuse of the catalyst. For boronic acid catalysts, several strategies are being investigated to facilitate their regeneration and recycling. One approach involves the immobilization of the boronic acid onto a solid support, such as magnetic nanoparticles or polymers. theaic.org This allows for the easy separation of the catalyst from the reaction mixture by filtration or magnetic decantation, enabling its reuse in subsequent reaction cycles. The development of robust and recyclable boronic acid catalysts is a significant step towards more sustainable and cost-effective chemical processes.

The this compound, with its potential for both catalytic activity and straightforward modification for immobilization, represents an interesting candidate for the development of novel, recyclable catalytic systems.

Future Outlook and Unexplored Reactivity Frontiers in Organoboron Research

The field of organoboron chemistry is continuously evolving, with new reactions and applications being discovered at a rapid pace. For this compound, several exciting future directions and unexplored reactivity frontiers can be envisioned.

One area of interest is the exploration of novel cross-coupling reactions. While boronic acids are well-known partners in Suzuki-Miyaura coupling, the unique electronic properties of the 4-chlorophenylvinyl group may enable participation in other types of cross-coupling reactions, leading to the synthesis of novel and complex organic molecules. rsc.org

Furthermore, the vinylboronic acid moiety itself presents opportunities for new transformations. For example, the development of stereoselective additions to the double bond could provide access to a range of chiral organoboron compounds, which are valuable building blocks in asymmetric synthesis. The influence of the electron-withdrawing 4-chlorophenyl group on the reactivity of the vinylboronic acid in such reactions is a topic worthy of investigation. mdpi.com

The continued development of computational methods will also play a crucial role in predicting and understanding the reactivity of this compound. nih.gov Theoretical studies can provide insights into reaction mechanisms and help guide the design of new experiments, accelerating the discovery of novel reactivity and applications for this versatile compound. As our understanding of organoboron chemistry deepens, it is certain that this compound will continue to be a source of innovation and discovery. oaepublish.com

Q & A

Q. What are the recommended safety protocols for handling trans-2-(4-Chlorophenyl)vinylboronic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling solids or solutions to minimize inhalation risks.

- First Aid: If inhaled, immediately move to fresh air and seek medical attention. For skin contact, wash thoroughly with water for 15 minutes .

- Storage: Store at 4°C in a tightly sealed container away from oxidizing agents and moisture. Monitor for decomposition using periodic TLC or HPLC analysis .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing this compound?

Methodological Answer:

- NMR: Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve the vinyl proton doublets (δ 6.5–7.5 ppm, J = 15–16 Hz for trans configuration). Assign boron coupling using ¹¹B NMR (δ 25–35 ppm for boronic acids) .

- IR: Identify B–O stretching (1340–1310 cm⁻¹) and C=C stretching (1620–1600 cm⁻¹) bands. Compare with DFT-calculated vibrational spectra to confirm structural assignments .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

- Suzuki-Miyaura Precursor: Start with 4-chlorostyrene and perform hydroboration using BH₃·THF under inert conditions. Isolate the boronic acid via acidic workup (e.g., 1M HCl) and recrystallize from ethanol/water .

- Cross-Metathesis: Utilize Grubbs catalyst with 4-chlorostyrene and vinylboronate esters. Monitor reaction progress by GC-MS for intermediate validation .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorophenyl substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Hammett Analysis: Compare reaction rates with analogs (e.g., 4-methoxy or 4-CF₃ derivatives) to quantify electronic effects. Use σₚ values to correlate substituent electronegativity with catalytic turnover .

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in palladium-catalyzed couplings. The chloro group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .

Q. What strategies mitigate boronic acid protodeboronation during prolonged storage or reaction conditions?

Methodological Answer:

- Stabilization: Add 1–5 mol% of catechol or pinacol to form boronate esters, reducing hydrolysis. Confirm stability via ¹¹B NMR (shift from ~30 ppm to ~18 ppm for esterified boron) .

- Low-Temperature Storage: Lyophilize the compound and store under argon at –20°C. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in copper-catalyzed oxyvinylation?

Methodological Answer:

- Deuterium Labeling: Synthesize deuterated analogs at the vinyl position (e.g., trans-2-(4-Chlorophenyl)-[D₂]vinylboronic acid) and compare reaction rates. A primary KIE (kH/kD > 2) suggests rate-limiting C–H bond cleavage .

- Computational Modeling: Use DFT (B3LYP/6-31G*) to simulate transition states and identify whether oxidative addition or transmetallation is rate-determining .

Q. What catalytic systems maximize efficiency in stereoretentive couplings of this compound?

Methodological Answer:

- Palladium vs. Copper: Screen Pd(PPh₃)₄ (for Suzuki couplings) vs. Cu(I)/ligand systems (for Chan-Lam reactions). For stereoretention, use bulky ligands (e.g., SPhos) to suppress β-hydride elimination. Yields >80% are reported with Pd catalysts in THF/Na₂CO₃ .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF). DMSO enhances boronate solubility but may accelerate protodeboronation .

Q. How do steric and electronic factors affect the crystal packing of this compound?

Methodological Answer:

- X-ray Crystallography: Grow single crystals via slow evaporation from ethyl acetate. Analyze intermolecular B–O⋯H interactions and π-stacking of the chlorophenyl group. Compare with 4-methoxy analogs to assess Cl’s steric impact .

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H⋯O vs. H⋯Cl) using CrystalExplorer software. Chloro substituents increase halogen bonding contributions .

Q. Can this compound serve as a fluorescent probe? What modifications are needed?

Methodological Answer:

- Fluorescence Tagging: Conjugate with dansyl chloride via Suzuki coupling. Test emission at λₑₓ = 340 nm; the chloro group may quench fluorescence, requiring substitution with electron-donating groups (e.g., –NH₂) .

- Quantum Yield Measurement: Compare with unmodified boronic acids using integrating sphere techniques. Low quantum yields (<0.1) suggest limited intrinsic fluorescence .

Q. How do competing side reactions (e.g., homocoupling) impact the yield of this compound in cross-couplings?

Methodological Answer:

- Byproduct Analysis: Use GC-MS or LC-MS to detect homocoupled biphenyl derivatives. Suppress via strict oxygen exclusion (Schlenk techniques) and low catalyst loadings (0.5–1 mol% Pd) .

- Kinetic Profiling: Monitor reaction progress by in situ IR. Homocoupling typically occurs early, while cross-coupling dominates after 50% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.